Cas no 704875-77-4 (1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide)

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide structure
704875-77-4 structure
Product Name:1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide
CAS No:704875-77-4
MF:C10H11N3O4S
MW:269.277040719986
CID:5906214
PubChem ID:1508864
Update Time:2025-07-21

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide
    • 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
    • EN300-27733420
    • 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
    • AKOS001740586
    • 704875-77-4
    • CS-0455067
    • Inchi: 1S/C10H11N3O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3,(H2,11,16,17)
    • InChI Key: SPVAPRPWSANMJL-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(S(N)(=O)=O)C=C2)C(=O)N(C)C1=O

Computed Properties

  • Exact Mass: 269.04702701g/mol
  • Monoisotopic Mass: 269.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • Density: 1.493±0.06 g/cm3(Predicted)
  • Melting Point: 270-271 °C(Solv: ethanol (64-17-5))
  • Boiling Point: 515.1±60.0 °C(Predicted)
  • pka: 9.61±0.20(Predicted)

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide Pricemore >>

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Additional information on 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide

Introduction to 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide (CAS No: 704875-77-4)

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 704875-77-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline scaffold, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide, particularly the presence of a sulfonamide group and a dioxo (or diketone) moiety, contribute to its unique chemical properties and reactivity, making it a promising candidate for further exploration in drug discovery.

The quinazoline core is a well-studied aromatic system that serves as a privileged scaffold in medicinal chemistry. Its ability to interact with various biological targets, including enzymes and receptors, has led to the development of numerous pharmacologically active compounds. Among these derivatives, 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide stands out due to its structural complexity and the potential for modulating biological pathways relevant to human health and disease. The sulfonamide functional group, in particular, is known for its role as a bioisostere and has been extensively utilized in the design of drugs targeting a wide range of diseases.

In recent years, there has been a surge in research focused on developing novel quinazoline derivatives with enhanced pharmacological properties. The sulfonamide-substituted quinazolines have shown particular promise in the context of anticancer therapy. Studies have demonstrated that compounds within this class can inhibit key enzymes involved in tumor proliferation and survival. For instance, derivatives of quinazoline have been investigated for their ability to target tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell growth. The presence of both the sulfonamide and dioxo groups in 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide may confer additional binding affinity and selectivity towards such targets.

The synthesis of 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide involves multi-step organic transformations that highlight the synthetic versatility of quinazoline derivatives. The introduction of the sulfonamide group at the 6-position introduces polarity and hydrogen bonding capabilities to the molecule, which can be exploited for improving solubility and bioavailability. Furthermore, the dioxo functionality at the 2- and 4-positions contributes to electrophilic centers that can participate in further derivatization or serve as anchors for interaction with biological targets. These structural features make 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide a versatile building block for designing more complex pharmacophores.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide towards biological targets with high accuracy. Molecular docking studies have suggested that this compound can effectively bind to protein kinases and other enzymes implicated in cancer progression. These computational predictions have guided experimental efforts aimed at optimizing the structure-activity relationships (SAR) of quinazoline derivatives. By leveraging computational tools alongside traditional wet chemistry approaches, researchers can accelerate the discovery process and identify lead compounds with improved therapeutic potential.

The pharmacological evaluation of 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide has revealed promising preliminary results in vitro. Initial assays have shown that this compound exhibits inhibitory activity against several kinases relevant to cancer biology. Notably, its ability to block the activity of mutant forms of kinases associated with resistance to existing therapies underscores its potential as an anti-cancer agent. Additionally, studies have explored its effects on cell proliferation and apoptosis in cancer cell lines. The observed cytotoxic effects are attributed to its ability to disrupt key signaling pathways involved in cell survival and growth.

One of the most compelling aspects of quinazoline derivatives like 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide is their adaptability for further chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups that can enhance potency or selectivity. For example, modifications at the nitrogen atoms or the sulfonamide moiety can fine-tune interactions with biological targets without significantly altering other structural features. This flexibility makes quinazolines an attractive scaffold for structure-based drug design (SBDD) approaches.

The development of novel anticancer agents remains a critical area of research due to the increasing prevalence of cancer worldwide. Quinazoline derivatives have emerged as a rich source of lead compounds for oncology applications. The unique combination of structural features in 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide, such as the sulfonamide group and dioxo functionality, positions it as a valuable candidate for further investigation. As research progresses, it is anticipated that additional derivatives will be synthesized and evaluated for their therapeutic potential.

The future direction of research on 1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide will likely focus on optimizing its pharmacokinetic properties through structural modifications aimed at improving solubility and metabolic stability. Additionally, exploring its potential in combination therapies with other anti-cancer agents may provide synergistic effects that enhance treatment outcomes。 Collaborative efforts between synthetic chemists、biologists、and computer scientists will be essential in advancing this field towards clinical translation。

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